5-(Piperidin-4-yl)isothiazol-3-ol
Description
5-(Piperidin-4-yl)isothiazol-3-ol is a heterocyclic compound featuring a piperidine ring fused to an isothiazole moiety. It has garnered attention in medicinal chemistry due to its dual pharmacological relevance:
- GABAA Receptor Modulation: As a structural analog of γ-aminobutyric acid (GABA), it exhibits partial agonist activity at GABAA receptors, albeit with lower affinity compared to isoxazole-based analogs like 5-(4-piperidyl)isoxazol-3-ol (4-PIOL) .
- Anti-Fibrinolytic Activity: It demonstrates potent inhibition of plasmin by targeting the kringle 1 domain, outperforming its isoxazole counterpart in anti-fibrinolytic assays .
The compound’s sulfur-containing isothiazole ring distinguishes it from oxygen-containing isoxazole analogs, influencing its electronic properties, binding interactions, and biological activity.
Properties
Molecular Formula |
C8H12N2OS |
|---|---|
Molecular Weight |
184.26 g/mol |
IUPAC Name |
5-piperidin-4-yl-1,2-thiazol-3-one |
InChI |
InChI=1S/C8H12N2OS/c11-8-5-7(12-10-8)6-1-3-9-4-2-6/h5-6,9H,1-4H2,(H,10,11) |
InChI Key |
WUINUICOEAZPLK-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCC1C2=CC(=O)NS2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(piperidin-4-yl)isothiazol-3-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with isothiazole precursors under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
5-(piperidin-4-yl)isothiazol-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially altering its biological activity.
Reduction: Reduction reactions can modify the functional groups within the compound, leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted isothiazole compounds .
Scientific Research Applications
5-(piperidin-4-yl)isothiazol-3-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 5-(piperidin-4-yl)isothiazol-3-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
GABAA Receptor Binding (Ki Values)
Data from competitive binding assays reveal stark differences in receptor affinity:
| Compound Name | Ki (nM) | Reference |
|---|---|---|
| 5-(Piperidin-4-yl)isothiazol-3-ol | 1870 | |
| 5-(4-Piperidyl)-4-propylisothiazol-3-ol | 440 | |
| 4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol | 220 | |
| 5-(Piperidin-4-yl)isoxazol-3-ol (4-PIOL) | 9100 |
Key Observations :
- Heteroatom Impact : Replacement of oxygen (isoxazole) with sulfur (isothiazole) reduces GABAA affinity (e.g., 4-PIOL vs. 5-(Piperidin-4-yl)isothiazol-3-ol), likely due to altered hydrogen-bonding capacity .
- Substituent Effects : Addition of a propyl or phenyl group at position 4 enhances GABAA binding, as seen in 5-(4-Piperidyl)-4-propylisothiazol-3-ol (Ki = 440 nM) and 4-Phenyl-5-piperidin-4-yl-isoxazol-3-ol (Ki = 220 nM) .
Anti-Fibrinolytic Activity
In plasmin inhibition assays, 5-(Piperidin-4-yl)isothiazol-3-ol exhibited superior potency compared to 4-PIOL, with a 93% correlation (R² = 0.93) between anti-fibrinolytic activity and kringle 1 domain binding . Computational modeling (Posit alignment + Tcombo scoring) supported its enhanced fit within the kringle 1 pocket, attributed to sulfur’s larger atomic radius and polarizability .
Mechanistic Divergence Across Targets
The compound’s activity is context-dependent:
- GABAA Receptors : Lower efficacy compared to isoxazole analogs, suggesting sulfur disrupts interactions with key residues (e.g., α1-subunit histidine or tyrosine) .
- Plasmin Inhibition: Sulfur enhances interactions with the hydrophobic kringle 1 domain, explaining its anti-fibrinolytic superiority over 4-PIOL .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
